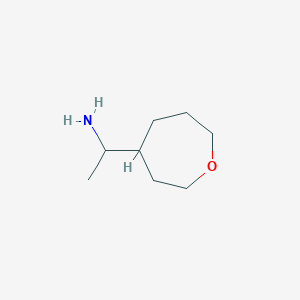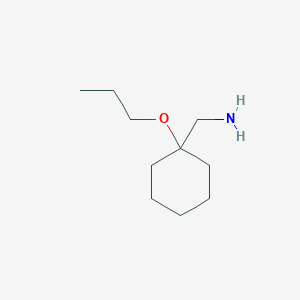
(1-Propoxycyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propoxycyclohexyl)methanamine typically involves the reaction of cyclohexylmethanamine with propyl alcohol under specific conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Propoxycyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions where the propoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-Propoxycyclohexyl)methanamine is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules .
Biology: In biological research, the compound may be used to study the effects of amines on biological systems. It can be used to investigate the interactions between amines and biological molecules .
Medicine: While not used directly in medicine, this compound can be used in the development of pharmaceuticals. It serves as a building block for the synthesis of potential drug candidates .
Industry: In industrial settings, the compound may be used in the production of specialty chemicals. It can be used to synthesize compounds with specific properties for various applications .
Mécanisme D'action
The mechanism of action of (1-Propoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Cyclohexylmethanamine: Similar in structure but lacks the propoxy group.
Propylamine: Contains the propyl group but lacks the cyclohexyl ring.
Cyclohexylamine: Contains the cyclohexyl ring but lacks the methanamine group.
Uniqueness: (1-Propoxycyclohexyl)methanamine is unique due to the presence of both the cyclohexyl and propoxy groups. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
(1-propoxycyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-2-8-12-10(9-11)6-4-3-5-7-10/h2-9,11H2,1H3 |
Clé InChI |
FKUABSUPNUSVKL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1(CCCCC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
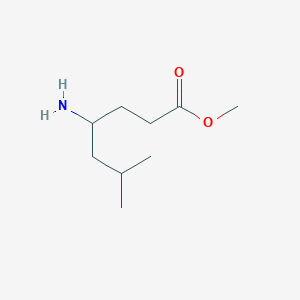

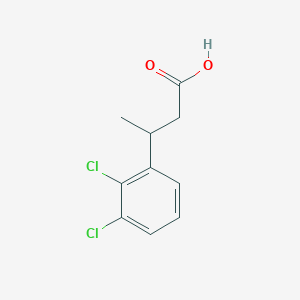

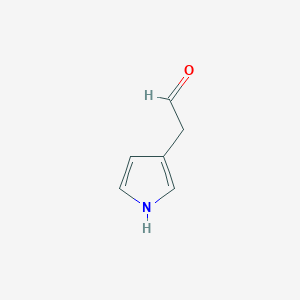
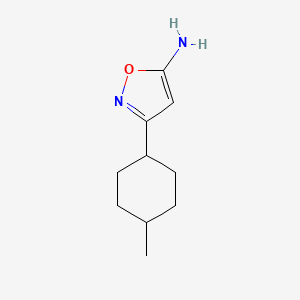


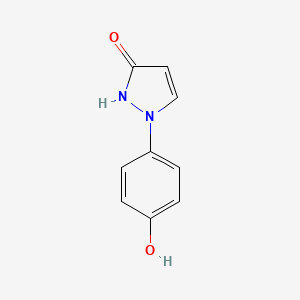
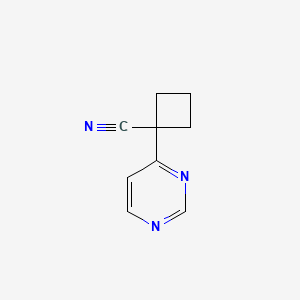
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
